(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis often begins with commercially available cyclobutane derivatives.
Functional Group Introduction:
Chiral Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries during the cyclization process.
Final Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Esterification: Using large reactors for the esterification process to introduce the methoxycarbonyl group.
Chiral Catalysis: Employing chiral catalysts to ensure the desired stereochemistry is achieved on a large scale.
Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: Another chiral cyclobutane derivative with different functional groups.
(1R,2S)-1-Amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide: Used in the synthesis of pharmaceutical compounds.
Uniqueness
This detailed overview should provide a comprehensive understanding of (1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(6(10)11)4-5-9(8,2)7(12)13-3/h4-5H2,1-3H3,(H,10,11)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCDPVGGKUEKS-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@]1(C)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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